molecular formula C8H5N3O2 B1294896 6-Nitroquinoxaline CAS No. 6639-87-8

6-Nitroquinoxaline

Cat. No.: B1294896
CAS No.: 6639-87-8
M. Wt: 175.14 g/mol
InChI Key: YLKFDRWBZAALPN-UHFFFAOYSA-N
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Description

6-Nitroquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C₈H₅N₃O₂. It is a derivative of quinoxaline, characterized by the presence of a nitro group at the sixth position of the quinoxaline ring. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

6-Nitroquinoxaline plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and interaction with proteins. It has been observed to interact with DNA, leading to structural alterations that can inhibit DNA synthesis and induce programmed cell death in bacterial cells . Additionally, this compound is known to inhibit AMPA and kainate receptors, which are involved in excitatory synaptic transmission . These interactions highlight the compound’s potential as a tool for studying biochemical pathways and cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, it induces changes in DNA structure, leading to over-supercoiling and fragmentation of nucleoids . This results in programmed cell death and disruption of biofilms. In neuronal cells, this compound acts as an antagonist of AMPA and kainate receptors, affecting synaptic transmission and potentially altering cell signaling pathways . These effects underscore the compound’s versatility in influencing cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to DNA, causing structural changes that inhibit DNA synthesis and induce cell death in bacteria . In neuronal cells, it competitively inhibits AMPA and kainate receptors, blocking excitatory synaptic transmission . These interactions demonstrate the compound’s ability to modulate biochemical pathways and cellular responses through specific binding interactions and enzyme inhibition.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard conditions, with a melting point of 169-171°C . Its long-term effects on cellular function can be influenced by factors such as concentration and exposure duration. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of DNA synthesis and persistent changes in cell morphology . These findings highlight the importance of considering temporal dynamics when studying the compound’s effects.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound can inhibit DNA synthesis and disrupt biofilms without causing significant toxicity . At higher doses, it can induce adverse effects such as cell death and tissue damage. These threshold effects underscore the importance of careful dosage optimization in experimental studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to DNA synthesis and repair. It interacts with enzymes such as DNA polymerases, leading to inhibition of DNA synthesis and induction of cell death . Additionally, the compound’s interactions with AMPA and kainate receptors suggest its involvement in neurotransmitter metabolism and synaptic transmission . These pathways highlight the compound’s multifaceted role in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes and accumulate in specific cellular compartments, such as the nucleus and cytoplasm . The compound’s interactions with DNA and receptors further influence its localization and distribution within cells. These transport dynamics are crucial for understanding the compound’s cellular effects and optimizing its use in research.

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with biomolecules and cellular structures. It has been observed to localize in the nucleus, where it binds to DNA and induces structural changes . Additionally, the compound can interact with receptors in the cytoplasm and cell membrane, affecting synaptic transmission and cell signaling

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Nitroquinoxaline can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with glyoxal in the presence of an oxidizing agent such as nitric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the quinoxaline ring with a nitro group at the sixth position .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to ensure the compound’s purity and quality for various applications .

Chemical Reactions Analysis

Types of Reactions: 6-Nitroquinoxaline undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Nitroquinoxaline has a wide range of applications in scientific research:

Comparison with Similar Compounds

6-Nitroquinoxaline can be compared with other similar compounds, such as:

    6-Aminoquinoxaline: The reduced form of this compound, which has different chemical properties and applications.

    6-Chloroquinoxaline: A halogenated derivative with distinct reactivity and uses.

    6-Bromoquinoxaline: Another halogenated derivative with unique properties.

Uniqueness: this compound is unique due to its nitro group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the study of receptor antagonism and enzyme inhibition .

Properties

IUPAC Name

6-nitroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O2/c12-11(13)6-1-2-7-8(5-6)10-4-3-9-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKFDRWBZAALPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70216616
Record name Quinoxaline, 6-nitro-
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Molecular Weight

175.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6639-87-8
Record name Quinoxaline, 6-nitro-
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Record name Quinoxaline, 6-nitro-
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Record name Quinoxaline, 6-nitro-
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Record name 6-nitroquinoxaline
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Synthesis routes and methods I

Procedure details

Quinoxaline-6-ylamine. To a round-bottomed flask equipped with magnetic stirring was added 4-nitro-1,2-phenylenediamine (1.0 g, 6.5 mmol, Aldrich), acetonitrile (10 mL) and glyoxal (2.2 mL, 19 mmol, 40 wt. % in water, Aldrich). The reaction mixture was allowed to stir at 50° C. for 12 h, then concentrated in vacuo to yield 1.1 g crude 6-nitro-quinoxaline. The crude product was dissolved in methanol, treated with 10% Pd/C (10 mg, Aldrich) and stirred under H2 (1 atm) at 25° C. overnight. The reaction mixture was filtered through Celite and the filtrate was concentrated in vacuo to provide the title product. MS (ESI, pos. ion) m/z: 146 (M+1).
Quantity
0 (± 1) mol
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1 g
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2.2 mL
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10 mL
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Synthesis routes and methods II

Procedure details

A suspension of 4-nitrobenzene-1,2-diamine (15.3 g, 0.1 mol) and oxalaldehyde (40% in water, 17.4 g, 0.12 mol) in EtOH (150 mL) was stirred at reflux for 16 h. The mixture was then filtered, and the solid was collected to give 6-nitroquinoxaline as a yellow solid (17.0 g, yield 97%). ESI MS: m/z 176.0 [M+H]+.
Quantity
15.3 g
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reactant
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17.4 g
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reactant
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150 mL
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solvent
Reaction Step One
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 6-nitroquinoxaline exert its antibacterial activity?

A1: this compound derivatives primarily target bacterial DNA. They bind to DNA and induce significant structural alterations, leading to an over-supercoiled form. [] This disruption of DNA structure ultimately results in programmed cell death-like responses in bacteria. []

Q2: What are the specific physiological hallmarks observed in bacteria upon this compound treatment?

A2: Research suggests that sub-lethal doses of certain this compound derivatives can hinder DNA synthesis, leading to fragmented nucleoids. [] Additionally, these compounds can alter membrane architecture, impacting the native morphology of bacteria like S. aureus and disrupting biofilm formation. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C8H5N3O2, and its molecular weight is 175.14 g/mol.

Q4: Are there spectroscopic data available for this compound and its derivatives?

A4: Yes, several studies utilize spectroscopic methods like 1H NMR and 13C NMR to characterize this compound derivatives and their reaction products. [, ] These techniques help elucidate structural features and confirm the synthesis of new derivatives.

Q5: Is there information available regarding the material compatibility and stability of this compound under various conditions?

A5: The provided research papers primarily focus on the synthesis and biological activity of this compound derivatives. Specific details regarding their material compatibility and stability under various conditions are limited in the provided resources.

Q6: Does this compound exhibit any catalytic properties?

A6: The provided research primarily explores the synthesis and biological evaluation of this compound derivatives. There is no mention of its catalytic properties in the context of these studies.

Q7: Has computational chemistry been employed in studying this compound?

A7: Yes, computational methods, specifically molecular docking simulations using programs like DOCK4.0 and FlexX, have been utilized to identify potential this compound derivatives as ligands for human cyclophilin A (hCyPA). [] This suggests a role for computational chemistry in exploring the binding affinities and potential applications of these compounds.

Q8: How do structural modifications of this compound influence its DNA binding affinity?

A8: Research shows that the presence of a benzyl group in the this compound-2,3-diamine scaffold acts as a "switch" for DNA intercalation. [] Benzyl derivatives demonstrate a two-step DNA binding process, with intercalation occurring as the second event. In contrast, non-benzyl derivatives exhibit only the initial binding event, highlighting the crucial role of the benzyl group in mediating strong intercalative binding. []

Q9: Are there other structural modifications explored in relation to the activity of this compound derivatives?

A9: Yes, studies have investigated the impact of varying substituents at the 2,3, and 6 positions of the quinoxaline ring. [, , ] These modifications aim to optimize solubility, bioavailability, and pharmacological activity, emphasizing the importance of SAR studies in drug development.

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